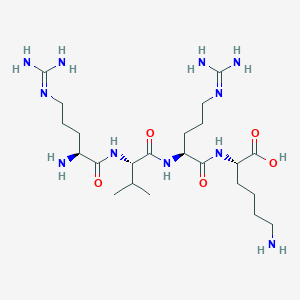
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino acid residues and diaminomethylidene groups. Its molecular formula is C12H27N9O2, and it has a molecular weight of 329.40 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine typically involves the stepwise assembly of amino acid residues through peptide bond formation. The process begins with the protection of functional groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).
Coupling Reactions: The amino acids are coupled using reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: After each coupling step, the protecting groups are removed using specific reagents. For example, Boc groups are removed with TFA (trifluoroacetic acid), while Fmoc groups are removed with piperidine.
Final Assembly: The final compound is obtained by deprotecting all functional groups and purifying the product using techniques such as HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex peptides and proteins, aiding in the study of protein structure and function.
Biology: The compound is utilized in the investigation of enzyme-substrate interactions and protein-protein interactions.
Medicine: It has potential therapeutic applications, including the development of peptide-based drugs and diagnostic agents.
Industry: The compound is employed in the production of specialized materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. The compound may also participate in signaling pathways, modulating cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine can be compared with other similar compounds, such as:
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
These compounds share structural similarities but differ in their amino acid composition and functional groups, leading to distinct properties and applications
Properties
CAS No. |
868046-89-3 |
|---|---|
Molecular Formula |
C23H47N11O5 |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H47N11O5/c1-13(2)17(34-18(35)14(25)7-5-11-30-22(26)27)20(37)32-15(9-6-12-31-23(28)29)19(36)33-16(21(38)39)8-3-4-10-24/h13-17H,3-12,24-25H2,1-2H3,(H,32,37)(H,33,36)(H,34,35)(H,38,39)(H4,26,27,30)(H4,28,29,31)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
VCYWBIYRGNCCTA-QAETUUGQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


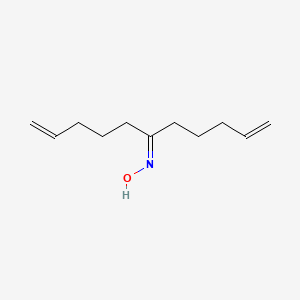
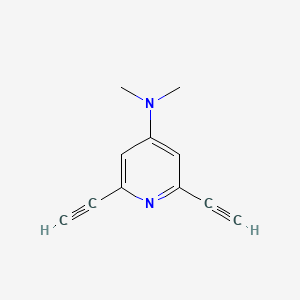
![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)
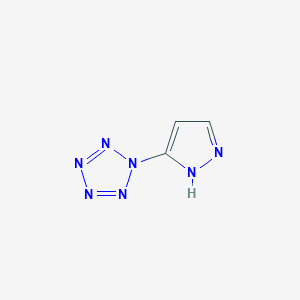
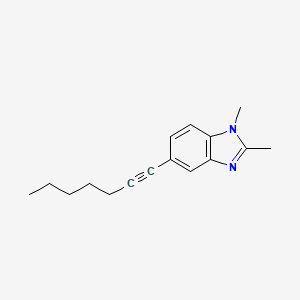
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)
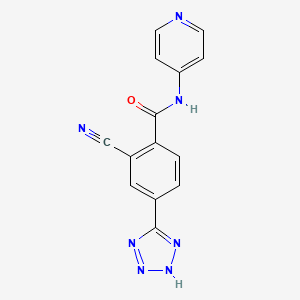
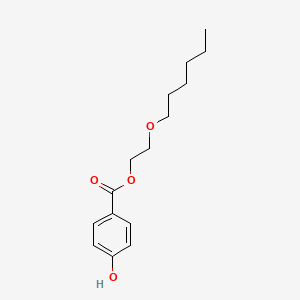
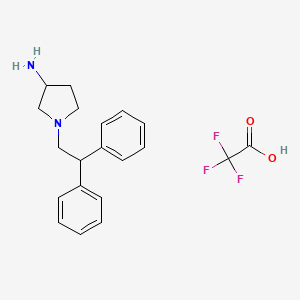
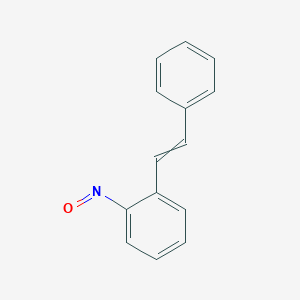

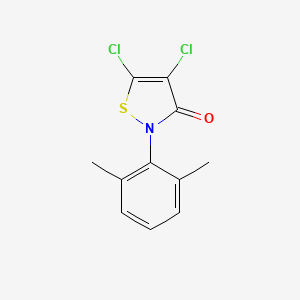
![(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B12542502.png)

